
2-Fluoro-3-isopropoxypyridine-5-boronic acid
Vue d'ensemble
Description
2-Fluoro-3-isopropoxypyridine-5-boronic acid is a chemical compound with the IUPAC name (6-fluoro-5-isopropoxypyridin-3-yl)boronic acid . Its molecular weight is 198.99 .
Molecular Structure Analysis
The InChI code for 2-Fluoro-3-isopropoxypyridine-5-boronic acid is1S/C8H11BFNO3/c1-5(2)14-7-3-6(9(12)13)4-11-8(7)10/h3-5,12-13H,1-2H3 . This code provides a specific description of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoro-3-isopropoxypyridine-5-boronic acid are not detailed in the search results, boronic acids are generally used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
The physical form of 2-Fluoro-3-isopropoxypyridine-5-boronic acid is solid . It has a molecular weight of 198.99 .Applications De Recherche Scientifique
Heterocyclization with α-oxocarboxylic acids
This compound is used as a reactant in heterocyclization with α-oxocarboxylic acids . This process involves the formation of a cyclic compound with a heteroatom (an atom other than carbon) incorporated into the ring structure.
Suzuki-Miyaura Coupling Reactions
It is also used in Suzuki-Miyaura coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic chemistry to form carbon-carbon bonds.
Precursor to Biologically Active Molecules
This compound is used as a precursor to biologically active molecules . For example, it can be used to synthesize heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity .
Synthesis of Carboxyindoles
It is used in the synthesis of carboxyindoles with HCV NS5B polymerase inhibitory activity . These compounds have potential applications in the treatment of Hepatitis C.
Sensor for Catechol and its Amino-Derivatives
Boronic acid derivatives, such as this compound, have been used as sensors for catechol and its amino-derivatives, including dopamine, DOPA, and DOPAC .
Cross-Coupling Reactions
Borinic acids and their chelate derivatives, including this compound, are used in cross-coupling reactions . These reactions are fundamental in the field of synthetic organic chemistry.
Catalysis
Borinic acids and their chelate derivatives are used in catalysis . They can act as catalysts in various chemical reactions, enhancing the rate of reaction.
Optoelectronics Materials
Borinic acids and their chelate derivatives are used in the development of optoelectronics materials . These materials have applications in devices that operate on the interaction between light and electric fields.
Safety and Hazards
The safety information for 2-Fluoro-3-isopropoxypyridine-5-boronic acid indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and getting medical advice/attention if you feel unwell .
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.
Mode of Action
2-Fluoro-3-isopropoxypyridine-5-boronic acid is likely to interact with its targets through a process known as transmetalation . In this process, the boronic acid group (-B(OH)2) of the compound transfers an organic group to a metal, such as palladium, which is a key step in Suzuki-Miyaura coupling reactions .
Biochemical Pathways
The biochemical pathways affected by 2-Fluoro-3-isopropoxypyridine-5-boronic acid are likely related to the synthesis of organic compounds via Suzuki-Miyaura coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .
Result of Action
The molecular and cellular effects of 2-Fluoro-3-isopropoxypyridine-5-boronic acid’s action are likely to be the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .
Action Environment
The action, efficacy, and stability of 2-Fluoro-3-isopropoxypyridine-5-boronic acid can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Additionally, the Suzuki-Miyaura coupling reactions in which it participates are often carried out in mild and functional group tolerant conditions , suggesting that the compound’s action and efficacy can be influenced by the reaction conditions.
Propriétés
IUPAC Name |
(6-fluoro-5-propan-2-yloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO3/c1-5(2)14-7-3-6(9(12)13)4-11-8(7)10/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQOKCQFQZHKBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



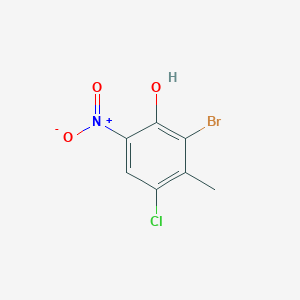
![2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid](/img/structure/B1446321.png)

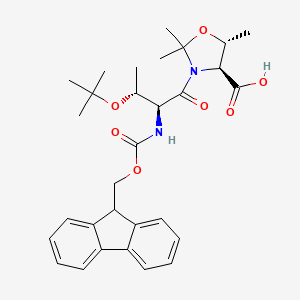
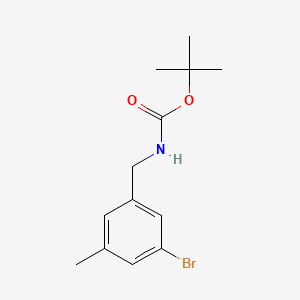
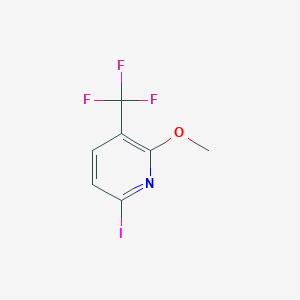
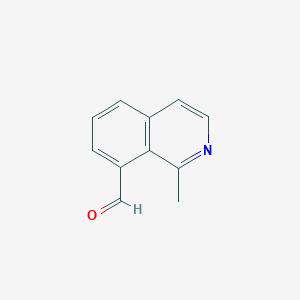
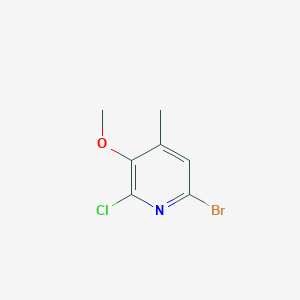
![[3-(1-Phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B1446331.png)

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)
![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)
![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)
